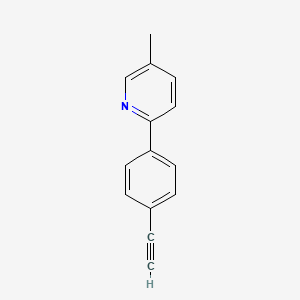

2-(4-Ethynylphenyl)-5-methylpyridine

Description

2-(4-Ethynylphenyl)-5-methylpyridine (CAS 1346462-91-6, C₁₄H₁₁N, MW 193.25 g/mol) is a pyridine derivative featuring a methyl group at the 5-position and an ethynyl-substituted phenyl group at the 2-position. Its ethynyl moiety confers unique reactivity, making it a valuable intermediate in organic synthesis and materials science.

Properties

Molecular Formula |

C14H11N |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

2-(4-ethynylphenyl)-5-methylpyridine |

InChI |

InChI=1S/C14H11N/c1-3-12-5-7-13(8-6-12)14-9-4-11(2)10-15-14/h1,4-10H,2H3 |

InChI Key |

KBGYHSRITJBHOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=C(C=C2)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethynylphenyl)-5-methylpyridine typically involves the Sonogashira coupling reaction. This reaction employs a palladium catalyst and a copper co-catalyst to form a carbon-carbon bond between a terminal alkyne and an aryl halide . The general reaction conditions include:

Catalyst: Palladium (Pd)

Co-catalyst: Copper (Cu)

Solvent: Tetrahydrofuran (THF) or similar organic solvents

Base: Triethylamine or similar bases

Temperature: Room temperature to moderate heating

Industrial Production Methods: Industrial production of 2-(4-Ethynylphenyl)-5-methylpyridine follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Ethynylphenyl)-5-methylpyridine undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(4-Ethynylphenyl)-5-methylpyridine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.

Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(4-Ethynylphenyl)-5-methylpyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The pyridine ring can coordinate with metal ions, affecting enzymatic activities and signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Features

The ethynyl group in 2-(4-ethynylphenyl)-5-methylpyridine distinguishes it from analogs with halogen, alkyl, or ureido substituents. Key structural analogs include:

2-(2,4-Difluorophenyl)-5-methylpyridine (DFPMPy)

- Molecular Formula : C₁₂H₉F₂N

- Key Features : Difluorophenyl group enhances electron-withdrawing properties, improving performance in optoelectronic applications.

- Applications : Used as a ligand in OLEDs, dye-sensitized solar cells (DSSCs), and photocatalysis .

2-(4-Fluorophenyl)-5-methylpyridine

- Molecular Formula : C₁₂H₁₀FN

- Key Features : Fluorine substitution at the para position increases stability and ligand-binding affinity.

- Applications : Ligand for Ir(III) photocatalysts; melting point: 58–59°C .

2-(3-Ethylureido)-5-methylpyridine

- Molecular Formula : C₉H₁₃N₃O

- Key Features : Ethylureido group enhances lipophilicity and bioactivity.

- Applications : Induces erythroid differentiation in murine leukemia cells at 0.075–0.5 mM, 50–70× more potent than hexamethylene bisacetamide .

2-(4-(Bromomethyl)phenyl)-5-methylpyridine

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Substituents | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 2-(4-Ethynylphenyl)-5-methylpyridine | 193.25 | Ethynyl, Methyl | Not reported | Alkyne, Aromatic |

| 2-(2,4-Difluorophenyl)-5-methylpyridine | 205.21 | Difluoro, Methyl | Not reported | Fluorine, Aromatic |

| 2-(4-Fluorophenyl)-5-methylpyridine | 187.21 | Fluoro, Methyl | 58–59 | Fluorine, Aromatic |

| 2-(3-Ethylureido)-5-methylpyridine | 179.22 | Ethylureido, Methyl | Not reported | Ureido, Aromatic |

Key Observations :

- Fluorinated analogs exhibit higher thermal stability (e.g., 2-(4-fluorophenyl)-5-methylpyridine melts at 58–59°C) due to strong C–F bonds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.